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Executive Summary: (-)-Chelidonine, a principal benzophenanthridine alkaloid isolated from
Chelidonium majus (greater celandine), has garnered significant scientific interest for its
diverse pharmacological activities. Traditionally used in herbal medicine, modern research has
substantiated its potential as a potent therapeutic agent, particularly in oncology and
inflammatory diseases. This document provides an in-depth review of the current scientific
literature, focusing on the molecular mechanisms, preclinical efficacy, and toxicological profile
of (-)-chelidonine. Its anticancer effects are mediated through multiple mechanisms, including
the inhibition of key signaling pathways like EGFR-AMPK and PI3K/AKT, induction of cell cycle
arrest, and disruption of microtubule polymerization.[1][2][3][4] Furthermore, chelidonine
demonstrates robust anti-inflammatory properties primarily by suppressing the TLR4/NF-kB
signaling cascade.[1] This review synthesizes quantitative data, details key experimental
methodologies, and visualizes complex biological pathways to serve as a comprehensive
resource for researchers and drug development professionals.

Anticancer Potential

(-)-Chelidonine exhibits broad-spectrum anticancer activity across a range of malignancies,
including non-small cell lung cancer (NSCLC), melanoma, pancreatic cancer, and ovarian
cancer.[2][4][5][6] Its efficacy stems from a multi-targeted approach, affecting cell proliferation,
apoptosis, migration, and overcoming multidrug resistance.

Mechanisms of Antineoplastic Action
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1.1.1 Inhibition of Receptor Tyrosine Kinase and Associated Pathways: In non-small cell lung
cancer models, particularly those with resistance to tyrosine kinase inhibitors (TKIs),
chelidonine has shown significant promise.[1][4] It directly binds to the Epidermal Growth
Factor Receptor (EGFR), showing a higher affinity for the drug-resistant L858R/T790M double
mutant than the wild-type EGFR.[1][4] This selective inhibition of EGFR phosphorylation,
coupled with the significant inhibition of the mitochondrial respiratory chain, triggers apoptosis
through the EGFR-AMPK pathway.[1][4] In melanoma, chelidonine's anticancer activity is
linked to the inactivation of both the TLR4/NF-kB and PI3K/AKT signaling pathways.[2]

1.1.2 Induction of Cell Cycle Arrest and Apoptosis: A primary mechanism of chelidonine's
cytotoxicity is the induction of cell cycle arrest, predominantly at the G2/M phase.[3][5] This is
attributed to its ability to inhibit tubulin polymerization (IC50 = 24 uM), acting as a spindle
poison and disrupting the microtubular structure within cells.[1][3] This mitotic arrest is
associated with increased levels of cyclin B1 and enhanced cdc2 kinase activity.[3]

Chelidonine also triggers apoptosis through various signaling cascades. In pancreatic cancer
cells, it upregulates the GADD45a-p53 pathway, leading to increased expression of p21 and
cleaved caspase-3.[6] Studies have also demonstrated the activation of the stress-activated
protein kinase/jun kinase (SAPK/JNK) pathway and differential upregulation of phospho-Chk2
and phospho-p38 in response to chelidonine treatment.[3][5]
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Caption: Anticancer signaling pathways modulated by (-)-Chelidonine.
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1.1.3 Overcoming Multidrug Resistance (MDR): Chelidonine has demonstrated the ability to

overcome MDR in cancer cells.[7][8] It interacts with and inhibits the activity of ABC-

transporters, including P-glycoprotein (P-gp/MDR1).[7] Furthermore, it inhibits drug-

metabolizing enzymes such as CYP3A4 and Glutathione S-transferase (GST).[1][7][8] In Caco-

2 colon carcinoma cells, treatment with 50 uM chelidonine for 48 hours resulted in a significant
decrease in the mRNA levels of P-gp/MDR1, MRP1, BCRP, CYP3A4, and GST, while
increasing the mMRNA expression of caspase-3 and caspase-8.[7][8]
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Anti-inflammatory Activity

Chelidonine exhibits potent anti-inflammatory effects in both in vitro and in vivo models,

suggesting its utility in treating various inflammatory conditions, including those induced by

pathogens, allergens, and chronic degenerative diseases like osteoarthritis.[1][10][11]

Mechanism of Anti-inflammatory Action
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2.1.1 Inhibition of the NF-kB Signaling Pathway: The primary anti-inflammatory mechanism of
chelidonine is the disruption of the TLR4/NF-kB signaling pathway.[1] In studies using LPS-
stimulated macrophages, chelidonine effectively suppressed the inflammatory response by
inhibiting the activation and degradation of IkBa, which is the inhibitory protein bound to NF-kB
in the cytoplasm.[1] This prevents the nuclear translocation of the p65 subunit of NF-kB,
thereby inhibiting the transcription of pro-inflammatory genes.[1] Consequently, chelidonine
significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGEZ2), and pro-
inflammatory cytokines such as TNF-a and IL-6.[1] Its inhibitory action extends to TNF-a-
induced inflammation, where it also blocks the phosphorylation of INK and p38 MAP kinases.
[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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